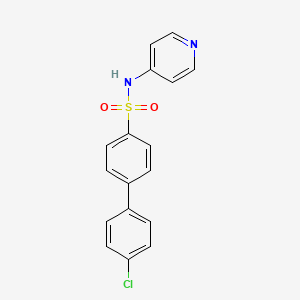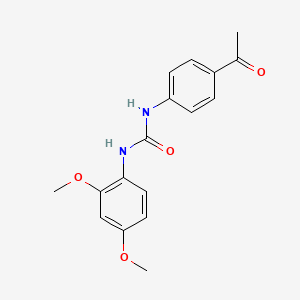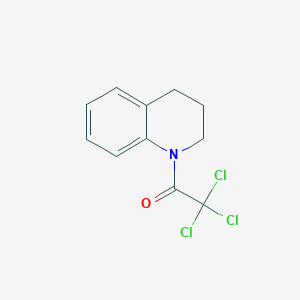![molecular formula C14H11N3OS B5802928 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine varies depending on its application. In the case of anticancer activity, this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In the case of antimicrobial activity, it disrupts the bacterial cell membrane, leading to cell death. In the case of anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine vary depending on its application. In the case of anticancer activity, this compound inhibits the growth and proliferation of cancer cells, leading to tumor regression. In the case of antimicrobial activity, it kills or inhibits the growth of bacteria and fungi, preventing infections. In the case of anti-inflammatory activity, it reduces inflammation and pain.
実験室実験の利点と制限
The advantages of using 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its high potency, selectivity, and versatility. This compound can be easily synthesized and modified to improve its activity and selectivity. However, the limitations include its potential toxicity, instability, and low solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine. First, further studies are needed to elucidate its mechanism of action and optimize its activity and selectivity. Second, more research is needed to explore its potential applications in other fields such as material science and environmental science. Third, the development of new synthetic methods and analogs of this compound could lead to the discovery of more potent and selective compounds with diverse biological activities. Finally, the evaluation of the toxicity and pharmacokinetics of this compound in vivo could pave the way for its clinical development as a therapeutic agent.
合成法
The synthesis of 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-chloro-5-(phenylthiomethyl)pyridine with sodium azide in the presence of copper(I) iodide and triphenylphosphine. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This method is efficient, easy to perform, and provides a high yield of the desired product.
科学的研究の応用
3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In agriculture, it has been investigated as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and catalysis.
特性
IUPAC Name |
5-(phenylsulfanylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)19-10-13-16-14(17-18-13)11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJOWBNMUGGMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(Phenylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)



![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)

![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
